Product packaging for 3-(Hydroxymethyl)picolinaldehyde(Cat. No.:)

3-(Hydroxymethyl)picolinaldehyde

Cat. No.: B11921801
M. Wt: 137.14 g/mol
InChI Key: UIHNYIUKZNQSNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Hydroxymethyl)picolinaldehyde is a versatile chemical intermediate valued in organic synthesis and medicinal chemistry research. This compound features both an aldehyde and a hydroxymethyl functional group on its pyridine ring, making it a valuable precursor for constructing more complex heterocyclic systems. Picolinaldehyde derivatives are commonly employed as key starting materials in the synthesis of Schiff base ligands, which are formed through a condensation reaction between the aldehyde group and primary amines . These Schiff base ligands are of significant interest in developing metallo-complexes with potential pharmacological activities, including antimicrobial, antidiabetic, and anticancer properties . Furthermore, the functionalized pyridine scaffold is a common motif in drug discovery and the development of chemical tools for studying neurodegenerative diseases . The reactivity of its aldehyde group also allows it to serve as a building block for synthesizing thiosemicarbazone hybrids, a class of compounds investigated for their antiproliferative effects and ability to coordinate with metal ions like copper(II), which can markedly enhance their biological activity . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO2 B11921801 3-(Hydroxymethyl)picolinaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

3-(hydroxymethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C7H7NO2/c9-4-6-2-1-3-8-7(6)5-10/h1-3,5,9H,4H2

InChI Key

UIHNYIUKZNQSNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C=O)CO

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Hydroxymethylpicolinaldehyde Derivatives

Established Synthetic Routes to 3-(Hydroxymethyl)picolinaldehyde and Analogues

The construction of the this compound framework can be achieved through several established synthetic pathways, primarily involving the oxidation of appropriate precursors or the derivatization of existing pyridine (B92270) rings.

Oxidative Approaches for Aldehyde Functionalization

A common and direct method for the synthesis of aromatic aldehydes is the oxidation of the corresponding primary alcohols. In the context of this compound, this involves the selective oxidation of the hydroxymethyl group of a suitable precursor. A variety of oxidizing agents have been employed for this transformation, with the choice of reagent often depending on the substrate's sensitivity and the desired reaction conditions.

One effective method involves the use of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) for the concurrent selective oxidation of an intermediate aromatic carbinol, which is formed by an acid-catalyzed hydroxymethylation of an arene substrate with paraformaldehyde. researchgate.net This one-pot procedure offers a high-yield route to aromatic aldehydes. researchgate.net Other established methods for oxidizing primary alcohols to aldehydes include the use of dipyridine chromium(VI) oxide, also known as Collins reagent, which is particularly useful for sensitive substrates. orgsyn.org The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, and the Parikh-Doering oxidation, using a sulfur trioxide-pyridine complex, are also widely employed due to their mild reaction conditions. harvard.edu

Table 1: Common Oxidizing Agents for the Conversion of Primary Alcohols to Aldehydes

Oxidizing Agent/MethodDescriptionReference
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)Used for concurrent selective oxidation of intermediate aromatic carbinols. researchgate.net
Dipyridine Chromium(VI) Oxide (Collins Reagent)Effective for oxidizing primary alcohols to aldehydes. orgsyn.org
Swern Oxidation (DMSO, Oxalyl Chloride)Mild conditions, suitable for sensitive substrates. harvard.edu
Parikh-Doering Oxidation (SO₃•pyridine)Mild conditions, simplifies workup procedures. harvard.edu
Manganese Dioxide (MnO₂)Used for preparing aromatic and α,β-unsaturated aldehydes. orgsyn.org
Pyridinium (B92312) Chlorochromate (PCC)Effective reagent for the oxidation of primary alcohols to aldehydes in aprotic solvents. orgsyn.org
Pyridinium Dichromate (PDC)Similar to PCC, used for the oxidation of primary alcohols. orgsyn.org
Chromium trioxide-3,5-dimethylpyrazole complexReported to be an effective reagent for oxidizing primary alcohols to aldehydes. orgsyn.org

Derivatization from Pyridine Precursors

An alternative strategy for synthesizing this compound involves the functionalization of pre-existing pyridine rings. This can be accomplished through a variety of reactions that introduce the hydroxymethyl and aldehyde groups, or their precursors, onto the pyridine scaffold. For instance, 3-methylpyridine (B133936) (3-picoline) can serve as a starting material, which can be synthesized from formaldehyde, acetaldehyde, ammonia, and acetic acid. google.com The methyl group can then be functionalized to introduce the desired hydroxymethyl and aldehyde moieties through a series of synthetic steps.

Another approach involves the use of pyridine boronic acids. For example, 6-(hydroxymethyl)pyridine-3-boronic acid is a commercially available compound that can be utilized in cross-coupling reactions to construct more complex molecules containing the hydroxymethylpyridine core. sigmaaldrich.com The subsequent oxidation of the hydroxymethyl group would then yield the desired picolinaldehyde.

Novel Synthetic Strategies for Regioselective Functionalization

Recent advancements in synthetic methodology have focused on developing more efficient and selective methods for the functionalization of pyridine rings. These novel strategies often employ advanced techniques to achieve high chemo- and regioselectivity, which can be challenging with traditional methods.

Chemo- and Regioselective Modifications of Picolinaldehyde Scaffolds

The selective functionalization of specific positions on the pyridine ring is crucial for the synthesis of well-defined isomers. eurekaselect.com Transition metal catalysis has emerged as a powerful tool for the regioselective C-H functionalization of quinolines and pyridines, allowing for the introduction of various functional groups at specific sites that are often difficult to access through classical methods. mdpi.com For instance, methods have been developed for the regioselective construction of complex heterocyclic scaffolds through acid-mediated rearrangements following Ugi reactions. rsc.org Additionally, photochemical methods that proceed via pyridinyl radicals have demonstrated distinct positional selectivity for pyridine functionalization, offering an alternative to traditional Minisci-type reactions. researchgate.netnih.gov These radical-based approaches can achieve high regioselectivity for C4-functionalization of the pyridine ring. researchgate.netnih.govacs.org

Advanced Synthetic Techniques (e.g., Continuous Flow, Photocatalysis)

Modern synthetic techniques such as continuous flow synthesis and photocatalysis offer significant advantages in terms of efficiency, safety, and scalability. Continuous flow systems, particularly when combined with recyclable reaction media, provide a platform for the safe and efficient execution of reactions that may be hazardous or difficult to control in batch processes. researchgate.net

Visible-light photocatalysis has gained prominence as a sustainable and environmentally friendly method for organic synthesis. eurekalert.orgchemeurope.com This technique has been successfully applied to the difunctionalization of alkenes to simultaneously introduce a pyridine group and other valuable functionalities, such as an acetal (B89532) group that can be readily converted to an aldehyde. eurekalert.orgchemeurope.com Metal-free, visible-light-enabled biomimetic aza-6π electrocyclization reactions have also been developed for the efficient assembly of diverse pyridines and subsequent tandem Minisci-type C-H functionalization to produce polysubstituted picolinaldehydes. nih.gov These photocatalytic methods often operate under mild conditions and exhibit high functional group tolerance. chemeurope.com

Table 2: Advanced Synthetic Techniques for Pyridine Functionalization

TechniqueDescriptionAdvantagesReference
Continuous Flow Synthesis Reactions are carried out in a continuously flowing stream rather than in a batch reactor.Improved safety, efficiency, and scalability. researchgate.net
Visible-Light Photocatalysis Utilizes visible light to initiate chemical reactions via a photocatalyst.Mild reaction conditions, environmentally friendly, high functional group tolerance. eurekalert.orgchemeurope.comnih.gov
Transition Metal-Catalyzed C-H Functionalization Employs transition metals to selectively activate and functionalize C-H bonds.High regioselectivity, access to otherwise inaccessible positions. mdpi.com
Photochemical Organocatalysis via Pyridinyl Radicals Generates pyridinyl radicals photochemically for subsequent coupling reactions.Distinct positional selectivity, avoids transition metals. researchgate.netnih.gov

Reactivity and Derivatization of the Hydroxymethyl and Aldehyde Groups

The hydroxymethyl and aldehyde groups of this compound are versatile handles for further chemical transformations, allowing for the synthesis of a wide array of derivatives. The aldehyde group is susceptible to nucleophilic attack and can be converted into various other functional groups. nih.gov For example, it can undergo reduction to a primary alcohol, oxidation to a carboxylic acid, or reaction with amines to form imines. The hydroxymethyl group can also be derivatized, for instance, through esterification or etherification.

The relative reactivity of the aldehyde and hydroxymethyl groups can be exploited for selective transformations. For instance, the reduction of an aldehyde group to a hydroxymethyl group can lead to compounds with improved biological activity in some cases. nih.gov The reactivity of α,β-unsaturated aldehydes with (α-hydroxy)phosphines has been studied, demonstrating the complex interplay of different functional groups within a molecule. researchgate.net The synthesis of picolinaldehyde oximes further illustrates the derivatization potential of the aldehyde functionality. nih.gov

Reactions at the Aldehyde Moiety (e.g., Nucleophilic Additions, Condensations)

The aldehyde group in this compound is a primary site for nucleophilic attack and condensation reactions. These reactions are fundamental to constructing more complex molecular architectures.

Nucleophilic Additions: The carbonyl carbon of the aldehyde is electrophilic and readily undergoes addition reactions with various nucleophiles. A common example is the Grignard reaction, where organomagnesium halides (Grignard reagents) add to the aldehyde to form secondary alcohols after an acidic workup. For instance, the reaction with a Grignard reagent, RMgX, would yield a (3-(hydroxymethyl)pyridin-2-yl)(R)methanol. Similarly, organolithium reagents can be employed for analogous transformations.

Condensation Reactions: The aldehyde functionality is particularly susceptible to condensation reactions with compounds containing active methylene (B1212753) groups, such as malonic acid and its derivatives (Knoevenagel condensation), or with phosphorus ylides (Wittig reaction). wikipedia.orglibretexts.org

The Knoevenagel condensation involves the reaction of the aldehyde with a compound possessing an acidic methylene group, typically catalyzed by a weak base like piperidine (B6355638) or pyridine. wikipedia.org This reaction leads to the formation of an α,β-unsaturated product. For example, the reaction of an aldehyde with malonic acid in the presence of pyridine leads to a substituted acrylic acid derivative, often with subsequent decarboxylation. wikipedia.org

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. libretexts.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then collapses to yield the alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions.

Transformations of the Hydroxymethyl Group

The hydroxymethyl group offers another site for chemical modification, primarily through oxidation and esterification reactions.

Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Milder oxidizing agents like pyridinium chlorochromate (PCC) are known to selectively oxidize primary alcohols to aldehydes. libretexts.org However, in the context of this compound, this would lead back to a dialdehyde (B1249045) if the other aldehyde group is protected. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, will typically oxidize the hydroxymethyl group to a carboxylic acid, yielding 2-formylnicotinic acid. Studies on the oxidation of related pyridinemethanols have shown that chromium(VI) in acidic media can oxidize the alcohol to the corresponding carboxylic acid.

Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivatives, such as acid chlorides or anhydrides. This reaction is typically catalyzed by an acid or a coupling agent. For instance, reaction with acetic anhydride (B1165640) would yield (2-formylpyridin-3-yl)methyl acetate. The esterification of pyridine carboxylic acids, a related transformation, has been well-documented and often involves acid catalysis. google.com

Formation of Schiff Bases and Hydrazones from Picolinaldehyde Derivatives

The condensation of the aldehyde group of picolinaldehyde derivatives with primary amines and hydrazines or hydrazides is a widely used and efficient method for the synthesis of Schiff bases and hydrazones, respectively. These reactions are typically carried out by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid. mdpi.comnih.govscience.gov

Schiff Base Formation: Schiff bases, or imines, are formed by the reaction of an aldehyde with a primary amine. This reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine. science.gov A variety of amines, including aliphatic and aromatic amines, can be used to generate a diverse library of Schiff bases. The synthesis of Schiff bases from pyridinecarboxaldehydes and L-tryptophan has been reported, highlighting the versatility of this reaction.

Hydrazone Formation: Hydrazones are synthesized through the condensation of an aldehyde with a hydrazine (B178648) or a hydrazide. mdpi.comnih.gov Similar to Schiff base formation, this reaction involves the formation of a C=N bond. The use of different hydrazides allows for the introduction of various functional groups into the final hydrazone molecule. The synthesis of hydrazones from isonicotinic hydrazide and various aldehydes is a well-established procedure. nih.gov

The general synthetic route for the formation of Schiff bases and hydrazones from a picolinaldehyde derivative is depicted below:

Scheme 1: General synthesis of Schiff bases and hydrazones from a picolinaldehyde derivative.

The following table summarizes some examples of Schiff bases and hydrazones synthesized from pyridine-based aldehydes, showcasing the diversity of reactants that can be employed.

Aldehyde ReactantAmine/Hydrazide ReactantProduct TypeReference
2,3-dihydroxybenzaldehydeIsonicotinic acid hydrazideHydrazone researchgate.net
2,4-dihydroxybenzaldehydeNicotinic acid hydrazideHydrazone researchgate.net
2-PyridinecarboxaldehydeL-tryptophanSchiff base
3-PyridinecarboxaldehydeL-tryptophanSchiff base
4-PyridinecarboxaldehydeL-tryptophanSchiff base
Vanillin aldehydeIsonicotinic hydrazideHydrazone nih.gov
Salicyl aldehydeIsonicotinic hydrazideHydrazone nih.gov

Coordination Chemistry and Ligand Design with Hydroxymethylpicolinaldehyde Scaffolds

Design Principles for Picolinaldehyde-Derived Ligands

The design of ligands derived from picolinaldehyde scaffolds is guided by the desired coordination number, geometry, and electronic properties of the target metal complex. The inherent structural features of 3-(hydroxymethyl)picolinaldehyde allow for systematic modifications to control how the ligand binds to a metal center.

The denticity of a ligand—the number of donor atoms used to bind to a central metal ion—is a critical design element. The this compound framework can be adapted to produce ligands with varying denticity.

Monodentate Ligands : In its simplest form, the pyridine (B92270) nitrogen of the scaffold can act as a single donor site, classifying it as a monodentate ligand. In this arrangement, the aldehyde and hydroxymethyl groups may remain non-coordinated or interact weakly with the metal center.

Bidentate Ligands : The scaffold is perfectly pre-organized to act as a bidentate ligand. Coordination can occur through the pyridine nitrogen and the carbonyl oxygen of the aldehyde group, forming a stable five-membered chelate ring with a metal ion. This N,O-donor set is a common binding motif in coordination chemistry.

Multidentate Ligands : The true versatility of the this compound scaffold lies in the reactivity of its aldehyde group. This group serves as a convenient handle to build more complex, multidentate ligands, primarily through Schiff base condensation. wikipedia.orgnih.gov A Schiff base is a compound containing a carbon-nitrogen double bond, formed by reacting an aldehyde or ketone with a primary amine. wikipedia.org By reacting this compound with molecules containing two or more amine groups (diamines or polyamines), intricate ligands can be synthesized that offer three or more donor atoms for metal binding. For example, condensation with ethylenediamine (B42938) would produce a tetradentate ligand with a N,N,N,O donor set.

The development of chiral ligands is essential for asymmetric catalysis, a field focused on synthesizing specific enantiomers of chiral molecules. nih.govresearchgate.net The this compound scaffold can be readily incorporated into chiral ligand architectures.

A primary strategy involves the aforementioned Schiff base condensation, this time using a chiral primary amine. The reaction of the achiral aldehyde with a single-enantiomer amine transfers the chirality to the resulting ligand. A notable example of this approach involves the reaction of isomeric pyridinecarboxaldehydes with the amino acid L-tryptophan to create chiral Schiff base ligands. nih.gov The resulting ligands possess multiple donor sites and a defined stereochemistry, making them suitable for constructing chiral metal complexes. These complexes can then be used as catalysts to influence the stereochemical outcome of a chemical reaction, favoring the formation of one enantiomeric product over the other. rsc.org

Synthesis and Characterization of Metal Complexes

Ligands derived from this compound readily form stable complexes with a wide variety of metal ions. The synthesis typically involves reacting the ligand with a metal salt in a suitable solvent. The resulting metal complexes are then characterized using techniques such as X-ray crystallography, spectroscopy (IR, UV-Vis), and elemental analysis to determine their structure and properties.

Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II), Pd(II), Ir(III), Ru(II), Fe(II), Yb(III))

The Schiff base ligands derived from picolinaldehydes are particularly effective at coordinating with transition metals. mcmaster.carsc.org The imine nitrogen and other donor atoms in the ligand backbone create a coordination environment that stabilizes various oxidation states and geometries for metals like iron, cobalt, nickel, and copper. rsc.orgunh.edumdpi.com

For instance, Schiff bases derived from the isomeric pyridinecarboxaldehydes and L-tryptophan have been used to synthesize a series of copper(II) complexes. nih.gov In these complexes, the Schiff base acts as a tridentate ligand, coordinating to the copper(II) ion through the pyridine nitrogen, the imine nitrogen, and a carboxylate oxygen from the tryptophan moiety. It was proposed that the full coordination sphere of the copper is satisfied by two Schiff base ligands, resulting in a C₃₄H₂₈N₆O₄Cu formula. nih.gov

Table 1. Selected Transition Metal Complexes with Picolinaldehyde-Derived Schiff Base Ligands
Metal IonLigand PrecursorsProposed Complex FormulaLigand TypeSource
Cu(II)2-Pyridinecarboxaldehyde + L-TryptophanC₃₄H₂₈N₆O₄CuChiral Schiff Base nih.gov
Cu(II)3-Pyridinecarboxaldehyde + L-TryptophanC₃₄H₂₈N₆O₄CuChiral Schiff Base nih.gov
Cu(II)4-Pyridinecarboxaldehyde + L-TryptophanC₃₄H₂₈N₆O₄CuChiral Schiff Base nih.gov
Fe(III)Antipyrine Schiff Base-Schiff Base rsc.org
Ni(II)3,5-Dibromosalicylaldehyde + Neocuproine[Ni(3,5-diBr-salo)₂(neoc)]Schiff Base Analogue mdpi.com

Lanthanide Coordination Compounds (e.g., La(III), Sm(III))

Lanthanide ions (Ln(III)) are characterized by their large ionic radii and high coordination numbers, typically ranging from 8 to 12. They show a strong preference for hard donor atoms like oxygen and, to a lesser extent, nitrogen. For this reason, ligands derived from the this compound scaffold, which contain both N and O donors, are suitable candidates for forming stable lanthanide complexes.

Macrocyclic ligands formed from the condensation of 2,6-diformylpyridine and diamines are known to form highly stable mononuclear and polynuclear complexes with lanthanide ions, including samarium(III). nih.gov Similarly, other lanthanide complexes, such as those with La(III), have been synthesized using rigid bidentate ligands containing nitrogen and carboxylate oxygen donors. nih.gov These examples demonstrate the feasibility of using N,O-donor ligands derived from picolinaldehyde scaffolds to construct novel lanthanide coordination compounds. The properties of such complexes are of interest for applications in luminescence and magnetism. nih.govnih.gov

Influence of Ligand Stereochemistry on Complex Geometry

The three-dimensional arrangement of a ligand—its stereochemistry—has a profound impact on the final geometry and properties of the metal complex it forms. The rigidity, steric bulk, and chirality of the ligand dictate the coordination number and the spatial arrangement of the donor atoms around the metal center.

For example, studies on copper(II) complexes have shown that subtle changes in the ligand's donor environment can shift the coordination geometry from a distorted octahedral to a five-coordinate square-pyramidal or trigonal-bipyramidal structure. nih.gov This change in geometry, in turn, influences the complex's stability and reactivity. nih.gov In the case of nickel(II) complexes with salicylaldehyde-derived ligands, a distorted octahedral geometry is commonly observed when six donor atoms are present. mdpi.com

When a chiral ligand, such as one derived from this compound and a chiral amine, coordinates to a metal, it creates a chiral environment around the metal center. This can lead to the formation of specific diastereomers of the complex. For instance, in an octahedral complex with bidentate chiral ligands, the ligands can arrange themselves in a right-handed (Δ, delta) or left-handed (Λ, lambda) propeller-like twist around the metal ion. The inherent stereochemistry of the ligand can strongly favor the formation of one of these isomers over the other, a process known as diastereoselective synthesis.

Structural Elucidation of Metal Complexes

The this compound ligand presents three potential coordination sites: the pyridine nitrogen atom, the aldehydic oxygen atom, and the oxygen atom of the hydroxymethyl group. The manner in which these groups bind to a metal ion is known as the coordination mode.

The pyridine nitrogen is the most basic and sterically accessible site, making it the primary point of attachment to a metal ion. In virtually all known pyridine-containing complexes, the nitrogen atom coordinates to the metal center. wikipedia.org

The aldehyde group can participate in coordination through its oxygen atom. However, the oxygen of a formyl group is generally a weak donor. Its involvement in coordination is often facilitated by the formation of a chelate ring with another donor group on the ligand. In the case of this compound, chelation involving the pyridine nitrogen and the aldehyde oxygen would form a five-membered ring, a stable arrangement that enhances the stability of the complex.

The hydroxymethyl group also contains an oxygen atom that can act as a donor. Similar to the aldehyde, the alcohol oxygen can coordinate to a metal center. This coordination can occur in a monodentate fashion or, more commonly, as part of a chelate ring. For instance, coordination of both the pyridine nitrogen and the hydroxymethyl oxygen would result in a five-membered chelate ring.

Furthermore, the ligand can be deprotonated at the hydroxymethyl group, forming an alkoxide. This deprotonated form is a much stronger donor and can act as a bridging ligand between two metal centers.

The versatility of this compound is further expanded through its reactivity. The aldehyde functionality can readily undergo condensation reactions with primary amines to form Schiff base ligands . These resulting ligands often exhibit enhanced coordination ability and can act as multidentate chelators, involving the imine nitrogen in coordination along with the pyridine nitrogen and the hydroxymethyl oxygen. For instance, Schiff bases derived from the condensation of salicylaldehyde (B1680747) derivatives and tris(hydroxymethyl)aminomethane are known to be hydroxy-rich ligands capable of coordinating to multiple metal centers in various modes. researchgate.net

It is important to note that despite the potential for multiple coordination modes, detailed structural studies on metal complexes of the unmodified this compound are not extensively reported in the surveyed literature. However, based on the known chemistry of related pyridine-aldehyde and pyridine-alcohol systems, several coordination possibilities can be anticipated.

Functional Group Potential Coordination Modes Chelate Ring Formation
Pyridine NitrogenMonodentateN/A
Aldehyde OxygenMonodentate, BridgingWith Pyridine N (5-membered ring)
Hydroxymethyl OxygenMonodentate, Bridging (as alkoxide)With Pyridine N (5-membered ring)

The geometry of a metal complex is determined by the coordination number of the metal ion and the nature of the ligands. For complexes with this compound and its derivatives, a variety of geometries can be envisioned.

If the ligand acts in a bidentate fashion, for example, through the pyridine nitrogen and the aldehyde oxygen, a metal ion with a coordination number of four could adopt a square planar or tetrahedral geometry. For a metal ion with a coordination number of six, an octahedral geometry would be expected, with the remaining coordination sites occupied by other ligands or solvent molecules. Research on related Schiff base complexes has shown that square pyramidal and octahedral geometries are common. science.gov

The electronic structure of these complexes is intrinsically linked to their geometry and the nature of the metal-ligand bonding. The pyridine ring, being an aromatic system, can participate in π-backbonding with metal ions that have available d-electrons. This interaction can influence the electron density at the metal center and affect the complex's spectroscopic and electrochemical properties.

In cases where the ligand forms a coordination polymer, the repeating nature of the structure can lead to interesting electronic properties, such as electrical conductivity. wikipedia.org The self-assembly of such polymers is often directed by the coordination preferences of the metal ion and the bridging capabilities of the ligand. nih.gov

Detailed structural parameters, such as bond lengths and angles, provide quantitative insight into the nature of the coordination. For instance, the M-N(pyridine) bond length can indicate the strength of the coordination. In the absence of specific crystallographic data for this compound complexes, we can refer to related structures. For example, in cobalt(II) chloride complexes with 3-pyridinemethanol, mononuclear entities with varying orientations of the ligand have been observed, leading to different crystal packing arrangements. researchgate.net

Metal Ion Coordination Number Potential Geometry Influencing Factors
e.g., Cu(II), Ni(II)4Square Planar, TetrahedralLigand denticity, steric hindrance
e.g., Co(II), Fe(III)6OctahedralLigand denticity, solvent coordination
VariousPolymeric1D, 2D, or 3D networksBridging nature of the ligand

Catalytic Applications of Metal Complexes and Organocatalysts Derived from Hydroxymethylpicolinaldehyde

Asymmetric Catalysis Mediated by Chiral Picolinaldehyde Systems

Chiral ligands derived from picolinaldehyde have emerged as powerful tools in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. numberanalytics.combuchler-gmbh.com Their unique structural and electronic properties allow for effective stereochemical control in a variety of reactions. nih.gov

Enantiodivergent Catalysis

A notable application of chiral picolinaldehyde systems is in enantiodivergent catalysis, where a single chiral source can be used to produce either enantiomer of a product by modifying the reaction conditions or the catalyst structure. A novel strategy in asymmetric carbonyl catalysis utilizes a chiral Lewis acid-bonded picolinaldehyde for the direct Mannich/condensation cascade reaction of glycine (B1666218) esters with aromatic aldimines. nih.govscispace.comrsc.orgrsc.org In this system, a co-catalytic setup of 2-picolinaldehyde and a chiral Ytterbium(III)-N,N'-dioxide complex proves to be highly efficient. nih.govscispace.comrsc.org By altering the substructure of the chiral N,N'-dioxide ligands, it is possible to achieve enantiodivergent synthesis, providing access to a range of trisubstituted imidazolidines with good yields and high diastereo- and enantioselectivities. nih.govscispace.comrsc.orgrsc.org This approach highlights the tunability of these catalytic systems for producing specific stereoisomers. nih.govscispace.com

Mannich and Mannich/Condensation Reactions

The Mannich reaction, a fundamental carbon-carbon bond-forming reaction, has been a significant area of focus for catalysts derived from picolinaldehyde. wikipedia.orgbuchler-gmbh.comorganic-chemistry.org Asymmetric Mannich reactions are crucial for synthesizing chiral β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry. buchler-gmbh.commdpi.com Organocatalytic asymmetric Mannich reactions have been developed to produce tetrasubstituted α-amino acid derivatives with high enantiomeric enrichment. rsc.org

A key development involves a chiral Lewis acid-bonded picolinaldehyde system for the direct Mannich/condensation cascade reaction of glycine ester with aromatic aldimines. nih.govscispace.comrsc.orgrsc.org This co-catalytic system, employing 2-picolinaldehyde and a chiral Yb(III)-N,N'-dioxide complex, operates under mild conditions to yield trisubstituted imidazolidines. nih.govscispace.comrsc.org The reaction proceeds with moderate to good yields and high diastereo- and enantioselectivities. scispace.com This methodology can also be performed as a three-component reaction involving glycine ester, aldehydes, and anilines with comparable success. nih.govrsc.org Control experiments have indicated that the final imidazolidine (B613845) product is formed through a stepwise Mannich/condensation cascade. nih.gov

Chiral phosphinoyl-aziridines have also been explored as catalysts in direct asymmetric three-component Mannich reactions involving an amine, hydroxyacetone, and various aromatic aldehydes, yielding chiral products with good yields and selectivities. mdpi.comresearchgate.net

Other Asymmetric Transformations (e.g., Hydrosilylation)

Beyond Mannich reactions, chiral ligands derived from picolinaldehyde are effective in other asymmetric transformations. Asymmetric hydrosilylation, for instance, is a powerful method for creating enantioenriched compounds. sigmaaldrich.com An axially chiral, cyclic borane (B79455) with a single C6F5 group at the boron atom has been shown to catalyze the highly enantioselective hydrosilylation of acetophenone (B1666503) derivatives. nih.gov This reaction, an asymmetric version of the Piers' B(C6F5)3-catalyzed carbonyl hydrosilylation, achieves up to 99% enantiomeric excess. nih.gov The success of this catalyst is attributed to the steric bulk of the 3,3'-disubstituted binaphthyl backbone and the use of reactive trihydrosilanes. nih.gov

Furthermore, unsymmetrical β-diketiminate magnesium methyl complexes have demonstrated catalytic activity in the hydrosilylation of various alkenes with phenylsilane (B129415) (PhSiH3). rsc.org Interestingly, this system exhibits different regioselectivities depending on the substrate; aromatic alkenes yield branched Markovnikov products, while aliphatic alkenes produce linear anti-Markovnikov products. rsc.org

Transition Metal Catalysis Involving Picolinaldehyde Ligands

Picolinaldehyde-based ligands are integral to a wide range of transition metal-catalyzed reactions due to their ability to form stable and reactive complexes. mdpi.comnih.gov These ligands can influence the catalytic activity and selectivity of the metal center, making them valuable in polymerization, oxidation, and reduction reactions. nih.gov

Polymerization Catalysis (e.g., Isoprene (B109036) Polymerization)

In the field of polymerization, picolinaldehyde-derived ligands have been instrumental in developing catalysts for the stereospecific polymerization of 1,3-dienes like isoprene. nih.gov Pyridine-oxazoline ligated cobalt complexes, synthesized from 6-aryl-2-picolinaldehyde, have been investigated for isoprene polymerization. mdpi.comnih.gov When activated with a co-catalyst such as ethylaluminum dichloride (AlEt2Cl), these complexes show catalytic activity. mdpi.comnih.gov The amount of the co-catalyst significantly impacts the catalyst's activity and the molecular weight of the resulting polyisoprene. mdpi.com

Rare-earth metal complexes bearing ligands derived from picolinaldehyde have also shown high activity and selectivity in isoprene polymerization. mdpi.com For example, 1,3-bis(oxazolinymethylidene)isoindoline-ligated rare-earth metal dialkyl complexes are effective catalysts for the cis-1,4-polymerization of isoprene. mdpi.com Similarly, cobalt complexes with aminophosphine(ory)-fused bipyridine-based ligands, when combined with modified methylaluminoxane (B55162) (MMAO), can produce cis-1,4-alt-3,4 polyisoprene. nih.gov The structure of the ligand plays a crucial role in determining the catalytic activity and the microstructure of the resulting polymers. nih.gov

Catalyst SystemMonomerCo-catalystSelectivityReference
Pyridine-oxazoline-ligated Cobalt ComplexesIsopreneAlEt2Cl- mdpi.comnih.gov
1,3-Bis(oxazolinymethylidene)isoindoline-ligated Rare-Earth Metal Dialkyl ComplexesIsoprene[Ph3C][B(C6F5)4]/AliBu3cis-1,4 mdpi.com
Aminophosphine(ory)-fused Bipyridine-based Cobalt ComplexesIsopreneMMAOcis-1,4-alt-3,4 nih.gov

Oxidation and Reduction Reactions

Transition metal complexes with picolinaldehyde-based ligands are also effective catalysts for oxidation and reduction reactions. nih.gov For instance, copper(II) complexes of N-alkyl-3,5-bis(hydroxymethyl)-1,2,4-triazole have been shown to catalyze the hydrolysis of p-nitrophenyl picolinate (B1231196) in micellar media. nih.gov The catalytic efficiency of these complexes is influenced by the pH and the length of the alkyl chain on the ligand. nih.gov

In the realm of oxidation, high-vanadium solutions of heteropoly acids have been used for the selective oxidation of dimethylphenols to the corresponding dimethyl-1,4-benzoquinones. researchgate.net

For reduction reactions, rhodium complexes featuring a pyrrole-based PNP-type pincer ligand have demonstrated the ability to catalytically reduce molecular dinitrogen to tris(trimethylsilyl)amine (B75434) under mild conditions. nih.gov This represents a significant advancement in dinitrogen activation. Standard catalytic reduction of alkynes to alkenes can be achieved using hydrogen gas with a metal catalyst like platinum, palladium, or nickel. For partial reduction to a cis-alkene, a poisoned catalyst such as Lindlar's catalyst is employed. youtube.com

Reaction TypeCatalyst SystemSubstrateProductReference
Hydrolysis (Oxidation)Cu(II) complexes of N-alkyl-3,5-bis(hydroxymethyl)-1,2,4-triazolep-Nitrophenyl picolinatep-Nitrophenol nih.gov
OxidationHigh-vanadium heteropoly acidsDimethylphenolsDimethyl-1,4-benzoquinones researchgate.net
ReductionRhodium complexes with pyrrole-based PNP-pincer ligandDinitrogenTris(trimethylsilyl)amine nih.gov
ReductionH2/Lindlar's CatalystAlkynecis-Alkenes youtube.com
ReductionH2/Pd, Pt, or NiAlkyneAlkane youtube.com

Carbonyl Catalysis and Organocatalysis with Picolinaldehyde Derivatives

Picolinaldehyde and its derivatives have emerged as effective organocatalysts, particularly in the realm of carbonyl catalysis. This type of catalysis often mimics the action of pyridoxal (B1214274) phosphate (B84403) (PLP), a crucial coenzyme in biological transamination reactions. The aldehyde group of the catalyst reversibly reacts with an amino group of the substrate to form a Schiff base or imine, which then undergoes further transformation.

The primary mode of activation in carbonyl catalysis involving picolinaldehyde derivatives is the formation of an iminium ion or a related Schiff base intermediate. This process enhances the acidity of the α-proton of the substrate, facilitating its removal and subsequent reaction with an electrophile.

In the context of 3-(hydroxymethyl)picolinaldehyde, the hydroxymethyl group can potentially play a secondary role in the activation process. Studies on hydroxy-substituted pyridine (B92270) carboxaldehydes have shown that a hydroxyl group, particularly at the ortho position, can act as a hydrogen bond donor or a general acid catalyst, stabilizing the transition state and influencing the reaction's stereoselectivity. acs.org For this compound, the hydroxymethyl group at the 3-position could engage in intramolecular hydrogen bonding with the reaction intermediates, thereby influencing the conformation and reactivity of the key species.

The activation of a carbonyl group can also be achieved through its coordination to a Lewis acid. In such cases, the picolinaldehyde derivative can act as a ligand, and the carbonyl group of the substrate can be activated by the metal center.

Cooperative catalysis, where two or more catalysts work in concert to promote a chemical transformation, has gained significant attention. Picolinaldehyde derivatives have been successfully employed in such systems. A notable example is the co-catalytic system of 2-picolinaldehyde and a chiral Yb(III)-N,N'-dioxide complex for the asymmetric Mannich/condensation reaction of glycine esters. In this system, the picolinaldehyde likely serves as the carbonyl catalyst to generate a Schiff base intermediate with the glycine ester, which then undergoes an enantioselective addition to an imine activated by the chiral ytterbium complex. nih.gov

The presence of a hydroxymethyl group in this compound could offer advantages in designing cooperative catalytic systems. This functional group could serve as an additional coordination site for a metal catalyst or as a hydrogen-bond donor to interact with a co-catalyst or a substrate, leading to enhanced reactivity and stereoselectivity. For example, in an enantioselective Pictet-Spengler reaction, the careful pairing of a heterocyclic carboxaldehyde with a squaramide and a Brønsted acid co-catalyst was crucial for achieving high yields and enantioselectivities. acs.org This highlights the potential for fine-tuning catalytic systems through functionalization of the aldehyde component.

Catalytic SystemReactionKey FeaturesReference
2-Picolinaldehyde / Chiral Yb(III)-N,N'-dioxideAsymmetric Mannich/CondensationCooperative catalysis, Schiff base formation nih.gov
Heterocyclic Carboxaldehyde / Squaramide / Brønsted AcidEnantioselective Pictet-SpenglerCooperative catalysis, Hydrogen bonding acs.org

Computational Chemistry and Theoretical Studies on 3 Hydroxymethyl Picolinaldehyde and Its Derivatives

Quantum Chemical Calculations of Electronic and Molecular Structures

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are a cornerstone for understanding the intrinsic properties of a molecule like 3-(Hydroxymethyl)picolinaldehyde. These calculations provide insights into the molecule's geometry, stability, and electronic nature.

Conformational Analysis and Tautomerism

A thorough conformational analysis would be the first step in theoretically characterizing this compound. This involves identifying all possible spatial arrangements of the atoms (conformers) that result from rotation around single bonds, particularly the C-C bond connecting the hydroxymethyl group and the C-CHO bond of the aldehyde group to the pyridine (B92270) ring. By calculating the relative energies of these conformers, the most stable, lowest-energy structure (the global minimum) and other low-energy conformers can be identified. This information is crucial as the molecular conformation often dictates its reactivity and biological activity.

Tautomerism is another key aspect to investigate. This compound could potentially exist in different tautomeric forms, such as the hemiacetal form resulting from an intramolecular reaction between the aldehyde and hydroxyl groups. Quantum chemical calculations would be used to determine the relative energies and stability of these tautomers, predicting which form is predominant under various conditions.

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of this compound would be explored by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation.

A Molecular Electrostatic Potential (MEP) map would also be generated. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is essential for predicting sites of chemical reactions.

Computational Modeling of Reaction Mechanisms and Catalysis

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions involving this compound, both as a reactant and as a catalyst or ligand in catalytic systems.

Transition State Characterization and Energy Barriers

For any proposed reaction, computational methods can be used to locate the transition state (TS)—the highest energy point along the reaction coordinate. By calculating the energy of the reactants, products, and the transition state, the activation energy barrier for the reaction can be determined. A lower energy barrier implies a faster reaction rate. This analysis is fundamental for understanding reaction kinetics and for designing more efficient synthetic routes or catalysts.

Prediction of Reactivity and Selectivity

Computational models can predict the reactivity of this compound with various reagents. By comparing the energy barriers for different possible reaction pathways, the selectivity (e.g., regioselectivity or stereoselectivity) of a reaction can be predicted. For instance, in reactions where multiple products can be formed, these calculations can identify the most likely product by determining the pathway with the lowest activation energy. This predictive power is invaluable in synthetic chemistry and catalyst design.

Molecular Dynamics Simulations of Ligand-Protein and Ligand-Metal Systems

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time, particularly when it interacts with other molecules like proteins or metal ions. MD simulations solve Newton's equations of motion for a system of atoms, providing a detailed picture of molecular movements and interactions.

When this compound acts as a ligand, MD simulations can model its binding to a protein's active site or its coordination with a metal center. These simulations can reveal the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex, the conformational changes that occur upon binding, and the residence time of the ligand in a binding pocket. This information is critical in drug design for understanding ligand-receptor interactions and in coordination chemistry for studying the stability and dynamics of metal complexes.

Ligand Design and Virtual Screening Applications.

Detailed research findings and data tables for this compound in the context of ligand design and virtual screening could not be generated due to a lack of specific studies on this compound in the available scientific literature.

Bioinorganic Chemistry and Mechanistic Biological Interactions of Hydroxymethylpicolinaldehyde Complexes

Molecular Interactions with Enzymes and Receptors (Mechanism of Action Focus)

The biological effects of 3-(Hydroxymethyl)picolinaldehyde and its derivatives are often realized through their direct interactions with biomolecules, particularly enzymes and receptors. The formation of Schiff bases and the subsequent coordination with metal ions are pivotal to these interactions.

Enzyme Inhibition and Reactivation Mechanisms

Complexes derived from this compound, particularly through the formation of Schiff bases, have demonstrated notable enzyme inhibitory activity. Schiff bases, characterized by the azomethine (-C=N-) group, are formed by the condensation of a primary amine with an aldehyde or ketone. drugbank.comnih.gov This imine linkage is crucial for their biological activity. nih.govjuniperpublishers.com

One of the key mechanisms of enzyme inhibition involves the formation of a stable complex with the enzyme, often at its active site, thereby blocking the access of the natural substrate. For instance, Schiff bases derived from aldehydes analogous to this compound have been shown to be effective inhibitors of thymidine (B127349) phosphorylase, an enzyme implicated in angiogenesis and tumor growth. nih.govnih.govarabjchem.orgepa.gov The inhibitory potential of these compounds can be modulated by the nature and position of substituents on the aromatic rings. arabjchem.orgresearchgate.net

The mechanism often involves the Schiff base mimicking the transition state of the enzymatic reaction or binding to key amino acid residues within the active site. The nitrogen atom of the azomethine group, with its lone pair of electrons, can form hydrogen bonds with active site residues, contributing to the stability of the enzyme-inhibitor complex. juniperpublishers.com

Metal complexes of these Schiff bases often exhibit enhanced inhibitory activity compared to the free ligands. nih.govnih.gov This "chelation effect" can be attributed to several factors. The coordination of the ligand to a metal ion can increase its lipophilicity, facilitating its transport across cell membranes to reach the target enzyme. Furthermore, the metal ion itself can act as a Lewis acid, interacting with the enzyme or the substrate and thereby enhancing the inhibitory effect.

The table below summarizes the thymidine phosphorylase inhibitory activity of some Schiff bases derived from 3-formylchromone, a related aldehyde, highlighting the structure-activity relationship.

CompoundSubstituent on Aniline RingIC₅₀ (µM)
4 2-OH40.29 ± 4.56
12 4-OH19.77 ± 3.25
Standard 7-Deazaxanthine39.28 ± 0.76
Data sourced from Khan et al., 2009 nih.govepa.gov

In some cases, these complexes can also be involved in enzyme reactivation, although this is less commonly reported for this specific class of compounds.

Protein Binding and Modulation of Activity

The interaction of this compound complexes with proteins extends beyond enzyme inhibition. These complexes can bind to various proteins, including transport proteins like serum albumin and structural proteins, thereby modulating their function. The binding is typically non-covalent, involving a combination of hydrophobic interactions, hydrogen bonding, and electrostatic interactions. nih.gov

The formation of a Schiff base with a biological amine, such as the ε-amino group of a lysine (B10760008) residue in a protein, is a key mode of interaction, similar to the action of pyridoxal (B1214274) phosphate (B84403) (PLP), the active form of vitamin B6. drugbank.compatsnap.comfrontiersin.orgwikipedia.orgnih.gov PLP forms a Schiff base with the amino acid substrate, which is central to the catalytic mechanism of many PLP-dependent enzymes. patsnap.comfrontiersin.orgwikipedia.orgnih.gov Similarly, this compound can form such adducts with proteins, potentially altering their conformation and activity.

Metal chelation significantly influences protein binding. The geometry and charge of the metal complex can dictate its affinity and specificity for a particular protein binding site. nih.gov Studies on transition metal complexes with Schiff base ligands have shown that they can quench the intrinsic fluorescence of proteins like bovine serum albumin (BSA), indicating a static quenching mechanism due to the formation of a ground-state complex. nih.gov The binding constants for these interactions can be determined using spectroscopic techniques.

The interaction of these complexes with proteins can lead to a variety of biological outcomes. For example, binding to a receptor protein could trigger a signaling cascade, while binding to a transport protein could affect the bioavailability of other molecules.

Design of Ligands for Specific Biological Targets (Mechanism-Oriented)

The versatility of the this compound scaffold allows for the rational design of ligands with enhanced affinity and selectivity for specific biological targets. Structure-based ligand design approaches, which utilize the three-dimensional structure of the target protein, can be employed to optimize the ligand's interactions with the binding site. jocpr.com

Key design strategies include:

Modification of the Pyridine (B92270) Ring: Introducing different substituents on the pyridine ring can alter the electronic properties and steric bulk of the ligand, influencing its binding affinity and selectivity.

Variation of the Amine Component: The choice of the primary amine used to form the Schiff base is critical. Incorporating different functional groups in the amine can introduce new interaction points with the target protein, such as hydrogen bond donors or acceptors, or hydrophobic moieties. nih.gov

Chelation to Different Metal Ions: The choice of the metal ion can dramatically alter the geometry, redox potential, and Lewis acidity of the complex, thereby tuning its biological activity. nih.govnih.govresearchgate.net Different metal ions can lead to different preferred coordination geometries (e.g., square planar, tetrahedral, octahedral), which can be exploited to achieve target specificity. nih.govresearchgate.net

For example, in the design of thymidine phosphorylase inhibitors, molecular docking studies can be used to predict the binding mode of different Schiff base derivatives and guide the synthesis of more potent inhibitors. nih.govarabjchem.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for high-affinity binding.

Chelation Effects on Biological Activity at the Molecular Level

The chelation of this compound-derived ligands to metal ions has a profound impact on their biological activity. This phenomenon, often referred to as the "chelation effect," can lead to a significant enhancement of the ligand's inherent activity. nih.govnih.gov

The primary mechanisms through which chelation enhances biological activity include:

Increased Lipophilicity: Chelation can neutralize the charge of the metal ion and create a more lipophilic complex, which can more easily penetrate biological membranes and reach its intracellular target. nih.gov

Favorable Redox Potentials: The coordination environment provided by the ligand can tune the redox potential of the metal ion, making it more suitable for participating in biological redox reactions.

Structural Rigidity and Specificity: Chelation imparts a more rigid and defined three-dimensional structure to the ligand, which can lead to more specific and higher-affinity interactions with biological targets.

Enhanced Reactivity: The metal ion in the complex can act as a Lewis acid, polarizing bonds in the substrate or the target molecule and facilitating chemical reactions. acs.orgrsc.org

A notable example of the chelation effect is the enhanced antimicrobial activity of metal-Schiff base complexes compared to the free ligands. nih.govmdpi.comyoutube.com The increased lipophilicity of the complexes is thought to be a key factor in their ability to disrupt the cell membranes of microorganisms.

The following table illustrates the enhanced cytotoxic activity of copper(II) complexes of Schiff bases derived from isomeric pyridinecarboxaldehydes and L-tryptophan compared to the free ligands, demonstrating the chelation effect. nih.gov

CompoundCell LineIC₅₀ (µg/mL) of Schiff BaseIC₅₀ (µg/mL) of Cu(II) Complex
2pyr.Trp HeLa> 10025.0
3pyr.Trp KCL-22> 10080.0
4pyr.Trp HeLa12.56.25
Data sourced from Hovhannisyan et al., 2016 nih.gov

Bioinspired Catalysis and Synthetic Models for Metalloproteins

The ability of this compound-derived complexes to mimic the active sites of metalloenzymes has led to their use in bioinspired catalysis. acs.orgrsc.org These synthetic models provide valuable insights into the mechanisms of natural enzymes and can also serve as efficient catalysts for a variety of chemical transformations. nih.gov

Copper complexes of pyridyl-based ligands, for instance, have been developed as mimics of copper-containing enzymes such as monooxygenases and catechol dioxygenases. nih.gov These synthetic complexes can catalyze oxidation reactions using molecular oxygen, similar to their natural counterparts. The catalytic activity is influenced by the coordination environment of the copper ion, which can be tuned by modifying the ligand structure.

Iron complexes of Schiff bases derived from pyridine aldehydes have also been investigated as catalysts for various reactions, including hydrogen evolution. researchgate.net These complexes can serve as functional models for the active sites of hydrogenases, enzymes that play a crucial role in biological hydrogen metabolism.

Furthermore, Schiff base metal complexes have been employed as catalysts in organic synthesis, for example, in Claisen-Schmidt condensation reactions to produce chalcones. mdpi.com The catalytic efficiency of these complexes highlights their potential as alternatives to traditional catalysts in various industrial processes. The design of these artificial metalloenzymes often involves creating a specific coordination environment around the metal center that facilitates the desired catalytic reaction. ed.ac.ukrsc.orgpsu.edu

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. core.ac.uk By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the carbon-hydrogen framework of a molecule.

High-resolution ¹H and ¹³C NMR spectra are used to confirm the presence and chemical environment of each unique proton and carbon atom in 3-(Hydroxymethyl)picolinaldehyde.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). For this compound, distinct signals would be expected for the aldehyde proton (-CHO), the protons of the hydroxymethyl group (-CH₂OH), the hydroxyl proton (-OH), and the three protons on the pyridine (B92270) ring. The chemical shifts and splitting patterns of these signals are characteristic of their specific locations within the molecule.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. wizeprep.com Since the natural abundance of ¹³C is low, carbon-carbon coupling is typically not observed, resulting in a spectrum of singlet peaks, each corresponding to a unique carbon atom. wizeprep.com For this compound, seven distinct signals would be anticipated: one for the aldehyde carbonyl carbon, one for the hydroxymethyl carbon, and five for the carbons of the pyridine ring. The chemical shifts provide insight into the electronic nature of each carbon.

Atom TypeFunctional GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Aldehyde Proton-CHO9.5 - 10.5190 - 200
Aromatic ProtonsPyridine Ring7.0 - 9.0120 - 155
Methylene (B1212753) Protons-CH₂OH4.5 - 5.060 - 65
Hydroxyl Proton-CH₂OHVariable (depends on solvent, concentration)N/A

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. A COSY spectrum of this compound would show cross-peaks connecting the adjacent protons on the pyridine ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded carbon atoms with their attached protons. researchgate.netyoutube.com It is invaluable for definitively assigning which proton signal corresponds to which carbon signal. For example, an HSQC spectrum would show a correlation between the methylene carbon signal and the methylene proton signal of the hydroxymethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). youtube.com It is crucial for piecing together the molecular skeleton, especially around quaternary carbons (carbons with no attached protons) like the ring carbons C2 and C3. For instance, the aldehyde proton would show an HMBC correlation to the C4 carbon of the pyridine ring.

NMR spectroscopy is a powerful tool for studying dynamic processes.

Monitoring Reaction Progress: Real-time ¹H NMR monitoring can be used to follow the course of a chemical reaction. nih.govresearchgate.net For example, in the synthesis of a Schiff base from this compound and an amine, one could observe the disappearance of the aldehyde proton signal and the appearance of a new imine proton signal, allowing for the calculation of reaction kinetics. researchgate.net

Isotopic Labeling: The use of isotopes like deuterium (B1214612) (²H), ¹³C, and ¹⁵N can provide detailed mechanistic information. ckisotopes.comunl.pt For instance, synthesizing this compound with a ¹³C-labeled aldehyde group would allow for precise tracking of this specific carbon atom through subsequent reactions. Stereospecific isotopic labeling, particularly of methyl groups in larger biomolecules, has become a key strategy for simplifying complex spectra and studying molecular structure and dynamics. nih.govresearchgate.net While not directly a methyl-containing compound, the principles of using precursors for selective labeling could be applied. core.ac.uk

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. rigaku.comcarleton.edu It provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation in the solid state.

To perform this analysis, a suitable single crystal of the compound must be grown. carleton.edu This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. youtube.com

While a crystal structure for the free ligand this compound is not available in the search results, this molecule is an excellent candidate to act as a ligand in coordination complexes with metal ions. The nitrogen of the pyridine ring and the oxygen atoms of the aldehyde and hydroxyl groups can all potentially coordinate to a metal center. Single crystal X-ray diffraction is the primary method used to characterize such metal-organic frameworks and coordination polymers, revealing how the ligand binds to the metal. rsc.org

The data from X-ray diffraction allows for a detailed analysis of the molecule's geometry and its interactions with neighboring molecules in the crystal lattice. carleton.edu

Coordination Geometries: In a metal complex, the analysis would reveal the precise coordination number and geometry around the metal ion (e.g., octahedral, tetrahedral). mdpi.commdpi.com It would show which atoms of the this compound ligand are bonded to the metal and at what distances and angles.

Intermolecular Interactions: The crystal structure also reveals non-covalent interactions that stabilize the crystal packing, such as hydrogen bonds, π-π stacking, and van der Waals forces. nih.govnih.govmdpi.com In a crystal of this compound, the hydroxyl group would be a prime candidate for forming strong hydrogen bonds (O-H···N or O-H···O) with adjacent molecules. researchgate.net Analysis of these interactions is crucial for understanding the material's bulk properties and for crystal engineering. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these diverse intermolecular contacts within a crystal lattice. nih.govmdpi.com

UV-Visible and Fluorescence Spectroscopy for Electronic Properties

The electronic properties of pyridine derivatives, including this compound, are significantly influenced by the nitrogen heteroatom and substituents on the ring. The nitrogen atom's lone pair of electrons does not overlap with the aromatic π-system, which defines the molecule's electronic transitions and spectroscopic behavior. wikipedia.org UV-Visible spectroscopy measures the absorption of light, which corresponds to electronic transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.com

Fluorescence spectroscopy provides further insight, measuring the light emitted as the excited molecule returns to its ground state. The presence of the hydroxymethyl group (-CH2OH) is hypothesized to act as an enhancer of fluorescence intensity. In related compounds like 3-hydroxymethyl imidazo[1,2-a]pyridines, this group contributes to more intense fluorescence compared to the unsubstituted parent fluorophore.

Photoinduced Isomerization Studies

Photoinduced isomerization involves the conversion of a molecule from one isomer to another upon light absorption. For molecules with double bonds or rotatable single bonds, this process can be a primary deactivation pathway from the excited state. In related aromatic compounds, such as those containing a hydroxyphenyl group linked to another aromatic system, trans→cis photoisomerization is a key process following photoexcitation. nih.gov The quantum yield of this isomerization can be dependent on the excitation wavelength, which is often attributed to the existence of different conformational isomers in the ground state. nih.gov While specific studies on the photoinduced isomerization of this compound are not detailed in the provided results, the principles observed in structurally similar hydroxystyrylnaphthalenes, where fluorescence and isomerization are competing deactivation pathways, are highly relevant. nih.gov

Quantum Yield Determinations for Lanthanide Complexes

Lanthanide ComplexOverall Quantum Yield (QLnL)Intrinsic Quantum Yield (QLn-Ln)Sensitization Efficiency (ηsens)Reference
Europium(III) tris(dipicolinate)29 ± 2%41 ± 2%71 ± 6% numberanalytics.comyoutube.com
Terbium(III) tris(dipicolinate) (microcrystalline)30%72 ± 5%42% numberanalytics.comyoutube.com
Ytterbium(III) tris(dipicolinate)0.015 ± 0.002%0.178 ± 0.003%8% numberanalytics.comyoutube.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C7H7NO2, Molecular Weight: 137.14 g/mol ), the molecular ion peak (M+) would be expected at m/z = 137. The fragmentation is dictated by the stability of the resulting ions and neutral fragments.

The structure of this compound contains an aromatic pyridine ring, an aldehyde group (-CHO), and a hydroxymethyl group (-CH2OH). Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom (M-1) or the formyl radical (M-29). libretexts.orgmiamioh.edu Alcohols often undergo cleavage of the C-C bond adjacent to the oxygen or loss of a water molecule (M-18). libretexts.org The stable aromatic ring often results in a strong molecular ion peak. libretexts.org

m/z ValueProposed Fragment IonNeutral LossReference
137[C7H7NO2]+• (Molecular Ion)-Calculated
136[M-H]+H• libretexts.orgmiamioh.edu
119[M-H2O]+•H2O libretexts.org
108[M-CHO]+CHO• libretexts.orgmiamioh.edu
106[M-CH2OH]+CH2OH• youtube.com
78[C5H4N]+C2H3O2• chemguide.co.uk

Electrochemical Studies of Redox Properties

The electrochemical properties of pyridine-based compounds are governed by the electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom. wikipedia.orgnumberanalytics.com This makes the ring system susceptible to reduction. Cyclic voltammetry is a primary technique used to investigate the redox behavior of such molecules. The reduction of pyridine typically leads to the formation of a radical anion, a process that can be stabilized by electron-withdrawing substituents like the aldehyde group. numberanalytics.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and probing the molecular structure of this compound by analyzing its molecular vibrations. Each functional group exhibits characteristic vibrational frequencies.

Key vibrational modes for this molecule include the O-H stretch from the hydroxymethyl group, C-H stretches from the aromatic ring and the methylene group, the C=O stretch from the aldehyde, and various C=C and C=N stretching and bending modes from the pyridine ring.

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional GroupReference
O-H Stretch (broad)3200-3600Alcohol (-CH2OH)
Aromatic C-H Stretch3000-3100Pyridine Ring
Aliphatic C-H Stretch2850-3000Methylene (-CH2OH)
Aldehyde C-H Stretch2700-2900 (often two peaks)Aldehyde (-CHO)
C=O Stretch1680-1715Aromatic Aldehyde
C=C and C=N Ring Stretches1400-1600Pyridine Ring
C-O Stretch1000-1260Primary Alcohol

Supramolecular Chemistry Involving Picolinaldehyde Scaffolds

Self-Assembly of Ligands and Metal Complexes

The self-assembly of ligands with metal ions is a cornerstone of supramolecular chemistry, leading to the spontaneous formation of discrete coordination complexes or extended polymeric structures. Picolinaldehyde and its derivatives are known to act as versatile ligands. For instance, pyridine-2-carboxaldehyde readily forms chelate κ²(N,O) ligands with various transition metals, serving as a platform for further derivatization. rsc.org The broader family of pyridine-containing ligands has been extensively used in the self-assembly of complex architectures, including 3D coordination frameworks. rsc.org

Despite this, there are no specific studies detailing the self-assembly of 3-(Hydroxymethyl)picolinaldehyde with metal ions. The influence of the 3-hydroxymethyl group on the coordination geometry, nuclearity, and dimensionality of the resulting assemblies is an open question. Research in this area could uncover novel coordination cages, helicates, or other complex topologies.

Design of Supramolecular Frameworks and Networks

Metal-Organic Frameworks (MOFs) and other supramolecular networks built from organic ligands and metal nodes have garnered immense interest for their porosity and potential applications. The structural diversity of these frameworks is often dictated by the geometry and functionality of the organic linkers. rsc.org While various pyridine (B92270) derivatives have been successfully employed as ligands in the construction of 2D and 3D frameworks, rsc.org research specifically utilizing this compound as a primary building block is not present in the current literature. The related compound, 3-hydroxymethylpyridine, has been used as a template in the synthesis of new MOFs, influencing the final structure, but it does not become part of the framework itself. rsc.org The dual coordinating and hydrogen-bonding capabilities of this compound could lead to the formation of robust and functional frameworks with unique topologies.

Host-Guest Chemistry with Picolinaldehyde Derivatives

Host-guest chemistry involves the encapsulation of a smaller molecule (guest) within a larger receptor molecule (host). The design of synthetic hosts often relies on creating pre-organized cavities with specific sizes, shapes, and chemical functionalities. Cryptands and other cage-like molecules incorporating pyridine units have been synthesized and their host-guest properties studied, demonstrating the utility of the pyridine motif in molecular recognition. nih.gov

However, the literature lacks examples of host molecules derived from this compound or studies of its behavior as a guest molecule. The specific arrangement of its functional groups could allow it to participate in unique host-guest interactions, a possibility that remains unexplored.

Dynamic Covalent Chemistry and Reversible Assemblies

Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create complex, adaptive chemical systems. nih.gov The formation of imines from aldehydes and amines is a classic example of a reversible reaction widely used in DCC to construct macrocycles, cages, and polymers. wikipedia.org Pyridine-2-carboxaldehyde, for example, reacts with amines to form Schiff bases that can act as bidentate ligands in robust iminopyridine complexes. wikipedia.org This reactivity is central to creating dynamic systems that can respond to stimuli. nih.govresearchgate.net

The aldehyde functionality of this compound makes it an ideal candidate for DCC, particularly for the synthesis of dynamic libraries of macrocycles or polymers through imine condensation. The hydroxymethyl group could further influence the stability and structure of these assemblies through intramolecular or intermolecular hydrogen bonding. Nevertheless, specific research applying this compound in the context of dynamic covalent chemistry has not been reported.

Emerging Research Directions and Future Perspectives

Advanced Material Science Applications (e.g., Metal-Organic Frameworks)

The strategic design of advanced materials, particularly Metal-Organic Frameworks (MOFs), relies on the selection of suitable organic ligands to direct the assembly of predictable and highly ordered porous structures. mdpi.com MOFs are a class of crystalline polymers composed of metal ions or clusters linked by organic molecules, creating materials with exceptionally high surface areas and tunable properties. mdpi.comwikipedia.org The pyridine (B92270) moiety, a core component of 3-(Hydroxymethyl)picolinaldehyde, is a well-established building block in the construction of coordination polymers and MOFs. rsc.orgstmarytx.edu

While direct applications of this compound in MOF synthesis are an emerging area, research on closely related analogues provides significant insight into its potential. For instance, studies have successfully utilized 3-hydroxymethylpyridine (3-hmpH), a molecule structurally similar to the target compound but lacking the aldehyde group, as a "template" molecule in the synthesis of new MOFs. rsc.org In these syntheses, 3-hmpH was not incorporated as a primary linker but instead guided the structural formation of frameworks built from pyridine-3,5-dicarboxylic acid and various metal ions (Zn²⁺, Co²⁺, Cu²⁺). rsc.org This templating role led to the formation of diverse architectures, including 2D and 3D polymers. rsc.org

The presence of the additional aldehyde group in this compound introduces further possibilities. The aldehyde can serve as a reactive site for post-synthetic modification, allowing for the covalent attachment of other functional molecules within the MOF pores. This could be used to tailor the framework's properties for specific applications, such as targeted gas capture or heterogeneous catalysis. mdpi.com The bifunctional nature of the molecule, with its nitrogen, oxygen (from the hydroxyl), and oxygen (from the aldehyde) atoms, presents multiple potential coordination sites, suggesting it could act as a versatile ligand to create novel MOF topologies with unique catalytic or sensing capabilities. wikipedia.orgrsc.org

Table 1: Examples of MOFs Synthesized with a 3-hydroxymethylpyridine Template Data sourced from a study on new metal-organic frameworks derived from pyridine-3,5-dicarboxylic acid. rsc.org

Compound Name Metal Ion Template Molecule Resulting Structure
[Zn(PDC)(3hmpH)]n·nDMF·0.5nH2O Zn²⁺ 3-hydroxymethylpyridine 2D Polymeric Structure
[Co(PDC)(3hmpH)2]n·0.25nDMF Co²⁺ 3-hydroxymethylpyridine 2D Polymeric Structure
[Cu(PDC)(3hmpH)2]n·0.5nDMF·1.5nH2O Cu²⁺ 3-hydroxymethylpyridine 1D Chain Polymer

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green and sustainable chemistry are increasingly guiding the development of new synthetic protocols, aiming to reduce waste, improve energy efficiency, and enhance safety. mdpi.comnih.gov Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, is a key enabling technology in this area. nih.gov It offers superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety for handling hazardous reagents, and easier scalability compared to traditional batch processes. nih.govnih.gov

The synthesis of this compound and its derivatives can benefit significantly from the integration of flow chemistry. For example, hydroxymethylation reactions, a key step in forming the C-CH₂OH bond, have been shown to be more efficient in continuous flow systems. ugent.be Optimizing such reactions in flow can dramatically reduce reaction times from hours to minutes and increase yields. ugent.be The enhanced heat transfer in microreactors allows for the use of higher temperatures, accelerating reaction kinetics without the formation of significant byproducts that can occur in batch reactors. nih.gov

Furthermore, sustainable synthetic methods such as biocatalysis, the use of environmentally friendly solvents like water, and microwave-assisted synthesis are being developed for pyridine derivatives. mdpi.comnih.gov These green protocols can be effectively combined with flow systems. mdpi.com For instance, a multi-step synthesis could be "telescoped" into a continuous sequence without the need to isolate intermediates, significantly reducing solvent use and waste generation. nih.gov The future development of synthetic routes for this compound will likely focus on designing fully automated, continuous processes that incorporate green catalysts and minimize environmental impact. mdpi.com

Computational-Experimental Synergies in Rational Design

The synergy between computational chemistry and experimental work provides a powerful paradigm for the rational design and characterization of new molecules. routledge.comtaylorfrancis.com Theoretical methods, particularly Density Functional Theory (DFT), allow for the prediction of molecular properties such as geometric structure, vibrational frequencies (IR and Raman spectra), and electronic characteristics (HOMO-LUMO energy gaps, molecular electrostatic potential) before a molecule is synthesized. researchgate.net This predictive capability saves time and resources by guiding experimental efforts toward the most promising candidates. nih.gov

For pyridine derivatives, computational studies have been instrumental in understanding structure-activity relationships. nih.gov In a study of 3-pyridinecarboxaldehyde, a close structural analogue of this compound, DFT calculations were used to predict its vibrational wavenumbers. materialsciencejournal.org The calculated values, after being scaled to account for systematic errors, showed excellent agreement with experimental IR and Raman data, allowing for a confident assignment of the fundamental vibrational modes. materialsciencejournal.org Such analysis provides a detailed fingerprint of the molecule, confirming its structure and purity.

Furthermore, DFT calculations can elucidate the electronic properties that govern a molecule's reactivity. The analysis of frontier molecular orbitals (HOMO and LUMO) and the mapping of the molecular electrostatic potential (MEP) can identify the most likely sites for nucleophilic or electrophilic attack, guiding the design of new reactions. ias.ac.in For this compound, this approach can be used to predict its coordination behavior with different metals, its potential as an organocatalyst, and its reactivity in complex organic transformations. ias.ac.in The calculation of properties like hyperpolarizability can also suggest potential applications in non-linear optics. materialsciencejournal.org

Table 2: Comparison of Experimental and Calculated Vibrational Wavenumbers for 3-Pyridinecarboxaldehyde This table presents data for 3-pyridinecarboxaldehyde, a structurally similar compound, as a proxy to illustrate the synergy between experimental and computational methods. materialsciencejournal.org

Vibrational Mode Assignment Experimental Wavenumber (cm⁻¹) Calculated Wavenumber (DFT/B3LYP, scaled) (cm⁻¹)
C-H Stretch (Pyridine Ring) 3060 3056
C=O Stretch (Aldehyde) 1710 1711
C=C/C=N Stretch (Pyridine Ring) 1590 1584
C=C/C=N Stretch (Pyridine Ring) 1575 1564
C-H In-plane Bend 1395 1379
Ring Breathing Mode 1025 1000

Exploration of New Reactivity Modes and Catalytic Cycles

The unique arrangement of functional groups in this compound—an aldehyde, a hydroxyl group, and a pyridine nitrogen—makes it a versatile scaffold for exploring new chemical reactions and designing novel catalysts. The pyridine-2-carboxaldehyde scaffold, an isomer of the title compound, is known to act as a bidentate ligand, coordinating to metal centers through both the pyridine nitrogen and the aldehyde oxygen (κ²(N,O) coordination). nih.govresearchgate.net This chelation stabilizes the resulting metal complexes, which can then serve as platforms for further derivatization or as catalysts themselves. nih.gov

It is expected that this compound would exhibit rich coordination chemistry, potentially acting as a tridentate ligand by involving its hydroxyl group. The aldehyde function is a key reactive handle for synthesizing imines through condensation with primary amines. researchgate.net These resulting Schiff base ligands are ubiquitous in coordination chemistry and can stabilize a wide range of metal ions, forming complexes with interesting catalytic and biological properties. acs.org

The aldehyde group also enables participation in multicomponent reactions, which are highly efficient processes for building molecular complexity in a single step. For example, the related 3-pyridinecarboxaldehyde is used in Ugi-Zhu reactions to create complex heterocyclic scaffolds. The exploration of such reactions with this compound could lead to novel molecular architectures with potential applications in medicinal chemistry. Furthermore, the pyridine nitrogen itself can act as a nucleophilic organocatalyst, and its activity can be tuned by the electronic effects of the hydroxymethyl and aldehyde substituents. ias.ac.in

Expanding the Scope of Bioinorganic Applications at the Molecular Level

Bioinorganic chemistry explores the role of metals in biological systems and leverages this understanding to design new therapeutic and diagnostic agents. nih.govfrontiersin.org Metal complexes are used in medicine as imaging agents and drugs, and the ligand plays a crucial role in tuning the metal's properties, such as reactivity, stability, and bioavailability. nih.gov Pyridine-based ligands are frequently incorporated into bioactive metal complexes due to their ability to mimic biological structures like histidine residues and their favorable physicochemical properties. nih.govresearchgate.net

Research on derivatives of picolinaldehyde has demonstrated the profound impact of metal coordination on biological activity. rsc.org In one study, thiosemicarbazone-piperazine hybrids were synthesized from a 6-(methyl-substituted) picolinaldehyde derivative. rsc.org While the organic ligands themselves showed very low cytotoxicity against human cancer cell lines (HeLa and A549), their corresponding copper(II) complexes exhibited significant antiproliferative activity. rsc.org This dramatic enhancement in activity upon metal binding is a common theme in bioinorganic chemistry, where the complex can interact with biological targets like DNA or enzymes in ways the free ligand cannot. nih.gov

The ability of this compound to form stable complexes with transition metals like copper, zinc, or nickel makes it a promising candidate for developing new bioinorganic compounds. acs.org Experimental and computational studies on related structures have been used to identify metal binding sites and to understand the affinity of the compound for specific metal ions. researchgate.net Future research will likely focus on synthesizing metal complexes of this compound and its derivatives and evaluating their potential as anticancer, antibacterial, or antiviral agents, thereby expanding the scope of its applications at the molecular level. rsc.org

Table 3: Antiproliferative Activity (IC₅₀) of a Picolinaldehyde-based Ligand and its Metal Complexes Data is for a thiosemicarbazone-morpholine hybrid ligand (HL⁴) derived from 6-(morpholinomethyl)picolinaldehyde and its corresponding metal complexes, demonstrating the enhancement of cytotoxicity upon metal coordination. rsc.org

Compound HeLa (cervical carcinoma) IC₅₀ (µM) A549 (lung carcinoma) IC₅₀ (µM) LS174 (colon carcinoma) IC₅₀ (µM)
Ligand (HL⁴) > 300 > 300 17.5 ± 2.1
Copper(II) Complex 25.5 ± 3.1 42.8 ± 3.7 13.1 ± 1.5

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(Hydroxymethyl)picolinaldehyde, and how can reaction conditions be optimized?

  • Methodology : The synthesis of analogous picolinaldehyde derivatives (e.g., 3-phenylpicolinaldehyde) involves formylation of substituted picoline precursors using Vilsmeier-Haack or directed ortho-metalation strategies. Optimization includes temperature control (0–25°C), catalyst selection (e.g., Pd for cross-coupling), and protecting group strategies (e.g., silylation of the hydroxymethyl group to prevent side reactions). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the aldehyde .

Q. How is this compound characterized using spectroscopic and spectrometric techniques?

  • Methodology :

  • ¹³C NMR : The aldehyde carbon typically resonates near δ 190–192 ppm, while the hydroxymethyl group appears at δ 60–65 ppm. Aromatic carbons in the pyridine ring show distinct splitting patterns (e.g., δ 140–150 ppm for ortho/para positions) .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) are analyzed with high-resolution instruments (e.g., Q-TOF) to confirm the molecular formula (e.g., C₇H₇NO₂ requires m/z 137.0477) .
  • FT-IR : Strong C=O stretching (~1700 cm⁻¹) and O-H stretching (~3400 cm⁻¹) bands validate the aldehyde and hydroxymethyl functionalities.

Q. What purification strategies effectively remove by-products (e.g., oxidized aldehydes) during synthesis?

  • Methodology : Gradient elution in column chromatography (e.g., 20–50% ethyl acetate in hexane) separates polar by-products. Recrystallization from ethanol/water mixtures improves purity, while monitoring via TLC (visualized with UV or KMnO₄ stain) ensures minimal contamination .

Advanced Research Questions

Q. How does the hydroxymethyl substituent influence the electronic properties of the picolinaldehyde core in catalytic applications?

  • Methodology : The electron-donating hydroxymethyl group increases electron density at the pyridine nitrogen, enhancing its Lewis basicity. This can be quantified via Hammett substituent constants (σₚ) or DFT calculations (e.g., NBO analysis). Catalytic efficiency in metal coordination (e.g., Pd or Ru complexes) is evaluated using kinetic studies (e.g., TOF measurements) and spectroscopic titration (UV-Vis or ¹H NMR) to assess binding constants .

Q. What experimental approaches resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures (e.g., diastereomers or tautomers).
  • X-ray crystallography : Provides unambiguous structural confirmation, especially for stereochemical assignments.
  • Comparative analysis : Cross-referencing with structurally characterized analogs (e.g., 3-phenylpicolinaldehyde) helps validate ambiguous peaks .

Q. How can the stability of this compound be enhanced during storage and handling?

  • Methodology :

  • Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation.
  • Stabilizers : Addition of radical scavengers (e.g., BHT) or antioxidants (e.g., ascorbic acid) mitigates aldehyde degradation.
  • Monitoring : Periodic ¹H NMR (tracking aldehyde proton at δ 9.8–10.2 ppm) detects degradation products like carboxylic acids .

Q. What role does this compound play in the synthesis of chiral ligands or bioactive intermediates?

  • Methodology : The aldehyde group undergoes condensation with amines (e.g., Strecker synthesis) to form imine ligands for asymmetric catalysis. The hydroxymethyl group can be further functionalized (e.g., phosphorylation or glycosylation) to modulate bioactivity. Reaction progress is tracked via LC-MS, and enantiomeric excess is determined using chiral HPLC or circular dichroism .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?

  • Methodology :

  • Reproducibility checks : Replicate literature procedures with strict adherence to reported conditions (e.g., solvent purity, catalyst loading).
  • By-product analysis : Use GC-MS or LC-MS to identify unaccounted intermediates (e.g., over-oxidized or dimerized species).
  • Statistical validation : Compare yields across multiple batches to assess variability and identify critical parameters (e.g., moisture sensitivity) .

Q. What computational tools predict the reactivity of this compound in novel reaction environments?

  • Methodology :

  • DFT calculations : Gaussian or ORCA software models transition states and reaction pathways (e.g., aldol condensation barriers).
  • Molecular docking : Predicts binding affinities in enzymatic or receptor-based studies (e.g., AutoDock Vina).
  • Machine learning : Training datasets from analogous aldehydes forecast reaction outcomes (e.g., selectivity in cross-couplings) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.